molecular formula C10H12N2O2 B3023159 1-(4-Methoxyphenyl)imidazolidin-2-one CAS No. 62868-39-7

1-(4-Methoxyphenyl)imidazolidin-2-one

Cat. No. B3023159
CAS RN: 62868-39-7
M. Wt: 192.21 g/mol
InChI Key: FNWSPWKYYZASIN-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)imidazolidin-2-one is a chemical compound with the CAS Number: 62868-39-7 and a linear formula of C10H12N2O2 . It has a molecular weight of 192.22 . This compound belongs to the class of organic compounds known as anisoles, which are organic compounds containing a methoxybenzene or a derivative thereof .


Synthesis Analysis

The synthesis of 1-(4-Methoxyphenyl)imidazolidin-2-one and similar compounds has been a topic of research. For instance, a method has been proposed for the synthesis of substituted imidazolidin-2-ones based on the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles . This method allows for the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .


Molecular Structure Analysis

The molecular structure of 1-(4-Methoxyphenyl)imidazolidin-2-one includes a total of 27 bonds, 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, and 1 aromatic ether .


Physical And Chemical Properties Analysis

1-(4-Methoxyphenyl)imidazolidin-2-one has a melting point between 210 - 212 degrees Celsius . Its IUPAC name is 1-(4-methoxyphenyl)-2-imidazolidinone .

Scientific Research Applications

Organic Synthesis

The compound participates in diverse synthetic routes:

Heterocyclic Chemistry

Imidazolidin-2-ones contribute to the synthesis of heterocyclic compounds:

Stereoselective Reactions

The (S)-4-isopropyl-1-[®-1-phenylethyl]imidazolidin-2-one auxiliary enables anti-selective glycolate aldol reactions. These reactions yield high yields and excellent diastereoselectivities with various aldehydes .

Future Directions

The future directions for research on 1-(4-Methoxyphenyl)imidazolidin-2-one and similar compounds could involve the development of more sustainable and efficient protocols for the synthesis of these heterocycles . Additionally, the exploration of their potential applications in pharmaceuticals, natural products, and organic syntheses could be a promising area of study .

properties

IUPAC Name

1-(4-methoxyphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-9-4-2-8(3-5-9)12-7-6-11-10(12)13/h2-5H,6-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWSPWKYYZASIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163247
Record name 2-Imidazolidinone, 1-(p-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)imidazolidin-2-one

CAS RN

14599-72-5
Record name 2-Imidazolidinone, 1-(p-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imidazolidinone, 1-(p-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 1-(2-chloroethyl)-3-(4-methoxyphenyl)urea (7.0 g, 30.6 mmol) in t-butanol (120 mL) was added potassium t-butoxide (6.4 g, 57.0 mmol) under a nitrogen atmosphere. The resulting solution was stirred for 10 minutes, and then potassium t-butoxide (3.0 g, 26.7 mmol) was added. This solution was stirred for 10 minutes, and then potassium t-butoxide (4.3 g, 38.3 mmol) was added. The resulting solution was stirred for 16 hours at room temperature. The pH was adjusted to between 2 and 3 with 10% hydrochloric acid, and the solvent was evaporated under reduced pressure. To the residue were added water (100 mL) and ethyl acetate (100 mL), and stirred for 1 hour at room temperature. Resulting precipitates were filtered, washed with diethyl ether, and then dried under reduced pressure, to thereby yield 5.1 g of the title compound.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
4.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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